molecular formula C8H9F3N2OS B12227806 4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide

4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B12227806
M. Wt: 238.23 g/mol
InChI Key: BHFQGPFWGNNPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by the presence of trifluoromethyl and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is unique due to the presence of both trifluoromethyl and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H9F3N2OS/c1-5-4-12-7(15-5)13-6(14)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,12,13,14)

InChI Key

BHFQGPFWGNNPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.